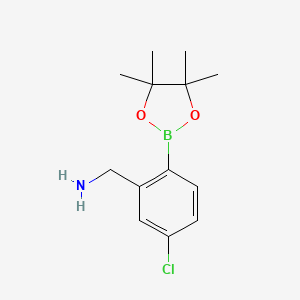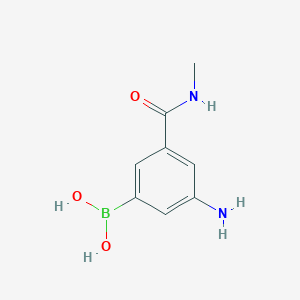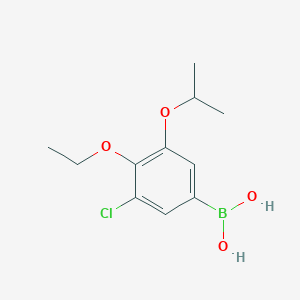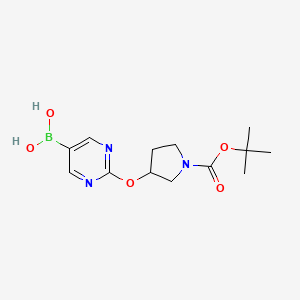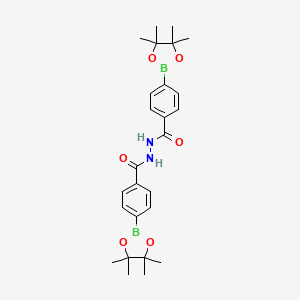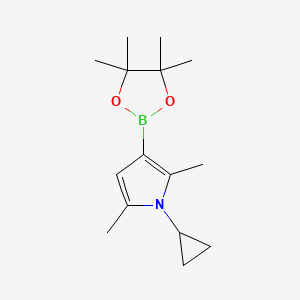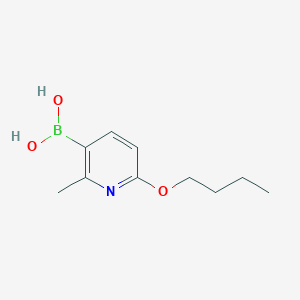![molecular formula C14H14BrNO2 B3060340 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide CAS No. 25407-31-2](/img/structure/B3060340.png)
1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide consists of a pyridinium ring with a 4-methoxyphenyl group attached to one of the carbon atoms. The bromide ion is also part of the structure. For a visual representation, refer to the chemical structure provided in the NIST Chemistry WebBook .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antibacterial Activity
Pyridinium derivatives, including those similar to 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide, have been investigated for their biological and pharmacological activities. Their importance lies in their effective antimicrobial activities, among others. One study reported the antibacterial efficacy of a similar compound, 1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide, against Gram-positive and Gram-negative bacteria (Bušić et al., 2017).
Photophysical Properties
A study on a fluorophore closely related to 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide, 1-(ethoxy-carbonyl-methyl)-4-[2-(5-methoxy)thiazolyl]pyridinium bromide, explored its photophysical properties. The compound exhibited dual-emissive fluorescent properties and solvent-sensitive charge-transfer absorption behaviors (Li et al., 2009).
Synthesis and Electronic Transitions
Another study focused on the synthesis and electronic transitions of a dye based on a compound structurally similar to 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide. The study included quantum chemical calculations to analyze the nature of electronic transitions in the dye molecule (Skrypska et al., 2020).
Corrosion Inhibition
Research has also been conducted on the application of pyridinium compounds, such as 1.3-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1H–benzimidazol-3-ium bromide, as corrosion inhibitors. This study found significant inhibition efficiencies, suggesting the potential of similar compounds in this field (Shetty & Shetty, 2017).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-pyridin-1-ium-1-ylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO2.BrH/c1-17-13-7-5-12(6-8-13)14(16)11-15-9-3-2-4-10-15;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUYCPJMAQARCQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470972 | |
| Record name | 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide | |
CAS RN |
25407-31-2 | |
| Record name | 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3060258.png)
